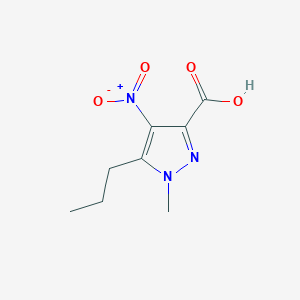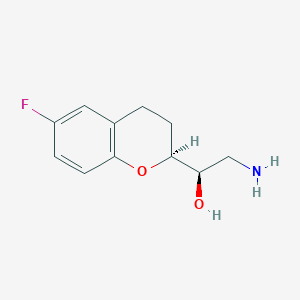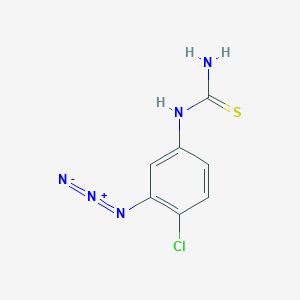
Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is an organic compound with the molecular formula C15H21NO4. It is commonly used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate typically involves the reaction of potassium tert-butoxide with methyl-2-(diphenylmethyleneamino)acetate in tetrahydrofuran at 0°C under a nitrogen atmosphere. Benzoyl chloride is then added to the reaction mixture . This method is efficient and yields the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride in methanol at -40°C to yield the erythro isomer.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol at -40°C.
Inversion: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.
Major Products Formed
Erythro Isomer: Obtained through reduction.
Threo Isomer: Obtained through inversion of the erythro isomer.
Scientific Research Applications
Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate has a wide range of applications in scientific research, including:
Drug Discovery: Used as a reference standard in pharmaceutical testing.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate involves the protection of amine groups during chemical reactions. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups within the molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl ({2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}amino)acetate
- Methyl 2-(4-((tert-butoxycarbonyl)amino)methyl)phenyl)acetate
Uniqueness
Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is unique due to its specific structure, which includes a phenylacetate moiety and a tert-butoxycarbonyl-protected amine. This combination makes it particularly useful in organic synthesis and pharmaceutical applications, where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
methyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-6-11(8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLCXALUSHYMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599522 |
Source


|
| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132691-38-4 |
Source


|
| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
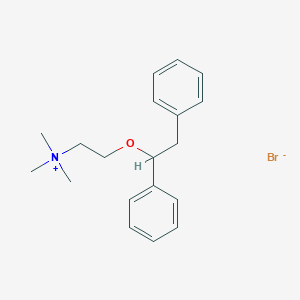

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)
![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)
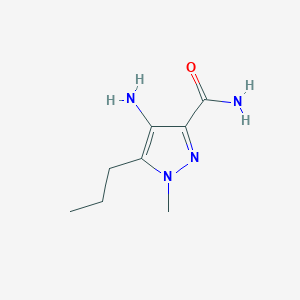

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)
